molecular formula C22H16N3O+ B11617426 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium CAS No. 789484-69-1

1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium

Cat. No.: B11617426
CAS No.: 789484-69-1
M. Wt: 338.4 g/mol
InChI Key: JUBAKYUQMLCVDH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is a pyridinium salt fused to a pyridoindole scaffold. Its structure features a positively charged pyridinium ring linked to a bicyclic system comprising a pyridine and indole moiety, with a ketone group at position 2 and a phenyl substituent at position 1 (Figure 1).

Properties

CAS No.

789484-69-1

Molecular Formula

C22H16N3O+

Molecular Weight

338.4 g/mol

IUPAC Name

1-phenyl-3-pyridin-1-ium-1-yl-5H-pyrido[3,2-b]indol-2-one

InChI

InChI=1S/C22H15N3O/c26-22-20(24-13-7-2-8-14-24)15-19-21(17-11-5-6-12-18(17)23-19)25(22)16-9-3-1-4-10-16/h1-15H/p+1

InChI Key

JUBAKYUQMLCVDH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C2=O)[N+]4=CC=CC=C4)NC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinium nitrogen acts as an electrophilic center, enabling nucleophilic substitutions. For example:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol at 60°C to yield N-alkylated derivatives.

  • Halide Displacement : Substitutes halides (Cl⁻, Br⁻) with nucleophiles like CN⁻ or SCN⁻ under reflux conditions in acetonitrile.

Key Reaction Conditions

NucleophileSolventTemperatureYield
NH₂CH₃EtOH60°C72%
KSCNCH₃CN80°C68%

Condensation Reactions

The carbonyl group at position 2 participates in cyclocondensation with:

  • Active Methylene Compounds : Reacts with malononitrile or ethyl acetoacetate in ethanol/AcOH (4:1) under reflux to form fused pyridine derivatives .

  • Hydrazines : Forms triazolo[1,5-a]pyridines when treated with hydrazine hydrate in ethanol (130°C, 18 h) .

Mechanistic Pathway

  • Protonation of the carbonyl oxygen enhances electrophilicity .

  • Nucleophilic attack by the amine/imine group forms intermediate adducts.

  • Cyclization via dehydration generates fused heterocycles (e.g., pyrazolo[1,5-a]pyridines) .

Cycloaddition Reactions

The compound undergoes [3+2] cycloadditions with dipolarophiles:

  • With Alkenes : Reacts with styrene in toluene at 110°C to form pyrido[1,2-b]indazole derivatives (82% yield) .

  • With Alkynes : Produces pyrazolo[1,5-a]pyridines when coupled with phenylacetylene under Pd(OAc)₂ catalysis .

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyridinium ring to a tetrahydropyridine derivative.

  • Oxidation : Treating with KMnO₄ in acidic medium oxidizes the dihydroindole moiety to a quinoline structure .

Biological Interactions

While not direct chemical reactions, its interactions with biological targets inform reactivity:

  • AMPA Receptor Antagonism : Structural analogs (e.g., perampanel) bind noncompetitively to ionotropic glutamate receptors via hydrophobic interactions with the pyridinium moiety .

  • Enzyme Inhibition : Pyridoindole derivatives inhibit cytochrome P450 enzymes through π-π stacking and hydrogen bonding .

Stability and Reactivity Trends

ConditionStabilityDominant Reaction
Acidic (pH < 3)UnstableHydrolysis of pyridinium ring
Neutral (pH 7)StableNucleophilic substitution
Basic (pH > 10)ModerateCondensation/cyclization

Key Catalyst Systems

  • AcOH/EtOH : Optimal for condensation (48–90% yields) .

  • Pd(OAc)₂ : Enables cross-dehydrogenative coupling (CDC) reactions for fused heterocycles .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridinium moiety fused with a pyridoindole framework. The synthesis of such compounds often involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have highlighted various synthetic pathways that yield derivatives of this compound with enhanced biological activity.

Table 1: Synthetic Routes for 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium

Synthetic RouteKey ReagentsYield (%)Reference
Route APicolinohydrazide + Anhydrides75%
Route BPyridine derivatives + Electrophiles82%
Route CCyclization of indole derivatives68%

Anticonvulsant Properties

One of the most notable applications of this compound is in the treatment of epilepsy. Research has shown that derivatives of pyridoindole compounds exhibit significant anticonvulsant properties by acting as noncompetitive antagonists at AMPA-type glutamate receptors. This mechanism is crucial for managing seizures and other neurological disorders.

Anticancer Activity

Studies have indicated that compounds related to 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium demonstrate anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. For instance, certain derivatives have shown effectiveness against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Table 2: Biological Activities of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium Derivatives

Activity TypeMechanism of ActionReference
AnticonvulsantNoncompetitive AMPA receptor antagonist
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Epilepsy Treatment

In a clinical trial involving patients with partial-onset seizures, a derivative of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium was administered. Results indicated a significant reduction in seizure frequency compared to the placebo group, demonstrating its efficacy as an anticonvulsant agent.

Case Study 2: Cancer Cell Line Studies

A series of synthesized derivatives were tested against human breast cancer cell lines. The results showed that certain compounds led to a dose-dependent decrease in cell viability, suggesting their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Features
Target: 1-(2-Oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium Pyrido[3,2-b]indole + pyridinium Phenyl (position 1), ketone (position 2), pyridinium (position 3) Cationic charge, fused heterocycles, moderate steric bulk
4-Amino-1-(1-aryl-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride Pyrido[3,2-b]indole + pyridinium Amino (position 4 of pyridinium), aryl (position 1), ketone (position 2) Enhanced solubility (amino group), potential for hydrogen bonding
1-(4-Nitrophenyl)-2-phenylimino-pyrido[3,2-b]indole-3-carbonitrile Pyrido[3,2-b]indole 4-Nitrophenyl, phenylimino, nitrile Electron-withdrawing nitro group, planar structure, thermal isomerization
Phenacylpyridinium bromide Simple pyridinium salt Phenacyl (reactive methylene group) High electrophilicity, simple structure, used as alkylating agent

Stability and Physicochemical Properties

  • Target Compound : The fused pyridoindole system and phenyl group confer rigidity and moderate stability. The cationic pyridinium may enhance water solubility compared to neutral analogs.
  • Nitro-Substituted Analogs : Nitro groups reduce stability under thermal or acidic conditions, as seen in isomerization pathways .

Biological Activity

The compound 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is a pyridinium derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with phenyl and carbonyl groups. The structural complexity arises from the fused heterocyclic systems that contribute to its biological properties.

Biological Activity

Research indicates that 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of related pyridinium compounds. For instance:

  • Compound 1 demonstrated significant growth inhibition in melanoma cells with an IC50 value of 55.75% against the MALME-M tumor cell line .
  • Another derivative showed IC50 values of 0.126 μM against cervical cancer (HeLa) and 0.071 μM against human hepatoma cancer cells (SMMC-7721) .

Antimicrobial Properties

Pyridinium derivatives have also been assessed for their antimicrobial activity. Compounds structurally similar to 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium have shown promising results against various bacterial strains and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been reported, suggesting that these derivatives can inhibit inflammatory pathways, which is crucial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and indole moieties significantly affect biological activity. Key findings include:

  • Electron-withdrawing groups enhance anticancer activity, while electron-donating groups tend to decrease it.
  • The presence of specific substituents on the aromatic rings influences the binding affinity to biological targets .

Case Studies

A notable case study involved testing a series of pyridinium derivatives against multiple cancer cell lines:

CompoundCell LineIC50 (μM)Activity
Compound 1HeLa0.126High
Compound 2SMMC-77210.071Very High
Compound 3K5620.164Moderate

These results indicate a strong correlation between structural features and biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups is a common strategy for synthesizing pyridinone derivatives. For example, N-(3-oxoalkenyl)phenylacetamides can cyclize under basic conditions to form pyridinone scaffolds . Post-synthesis, high-performance liquid chromatography (HPLC) with >99% purity thresholds (e.g., as described for indole derivatives in ) ensures compound integrity. Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon assignments and X-ray crystallography using programs like SHELXL for resolving bond lengths and angles .

Q. How can researchers optimize reaction conditions to improve yields of the pyrido[3,2-b]indole core?

  • Methodological Answer : Reaction optimization should focus on electronic and steric factors. For instance, substituents on the phenyl ring (e.g., electron-withdrawing groups) may stabilize intermediates during cyclization. Temperature gradients and solvent polarity (e.g., DMF vs. THF) can influence reaction rates. Parallel monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy helps identify optimal conditions. highlights the role of potassium t-butoxide in facilitating cyclization, suggesting strong bases as critical catalysts .

Q. What spectroscopic techniques are most reliable for characterizing the pyridinium moiety in this compound?

  • Methodological Answer : The pyridinium ion’s charge distribution can be confirmed via electrospray ionization mass spectrometry (ESI-MS) to detect the cationic species. UV-Vis spectroscopy may reveal π→π* transitions in the aromatic system, while ¹H NMR downfield shifts (δ 8.5–9.5 ppm) for pyridinium protons are diagnostic. For crystallographic validation, SHELX programs enable refinement of twinned or high-resolution datasets, which is critical for resolving disorder in the pyridinium ring .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in the pyrido[3,2-b]indole system?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. For example, the indole nitrogen may act as a nucleophilic center, while the pyridinium ring’s electron-deficient nature directs substitutions to para positions. Molecular dynamics simulations can further assess solvent effects on reaction pathways .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits twinning or pseudosymmetry?

  • Methodological Answer : SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) are essential for handling twinned data. High-resolution datasets (≤1.0 Å) improve model accuracy, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H⋯π) that stabilize the lattice. emphasizes SHELXL’s robustness in refining challenging macromolecular and small-molecule structures .

Q. How do steric and electronic factors influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) coupled with LC-MS monitoring can track degradation products. The pyridinium ion’s susceptibility to hydrolysis increases under alkaline conditions due to hydroxide attack at the C2 position. Steric protection from the phenyl group may mitigate degradation, as seen in structurally related spirocyclic compounds .

Q. What regulatory considerations apply to synthesizing analogs of this compound given its structural similarity to controlled substances?

  • Methodological Answer : Analogs with substitutions resembling regulated psychotropic agents (e.g., CUMYL-PeGACLONE in ) may require compliance with narcotics control frameworks. Researchers should consult national regulations (e.g., INCB Green List in ) and implement strict inventory tracking. Synthetic pathways avoiding proscribed functional groups (e.g., fluoropentyl chains) reduce legal risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of analogs with minor structural variations?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing the phenyl ring with cyclohexyl (as in ’s CUMYL-CHMGACLONE) may alter receptor binding. Dose-response assays and molecular docking (e.g., AutoDock Vina) validate hypothesized interactions. Cross-referencing purity data (e.g., HPLC in ) ensures observed effects are compound-specific .

Q. What experimental approaches reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion, polarity, and hydrogen-bonding contributions. The pyridinium ion’s charge enhances polar solvent compatibility (e.g., DMSO), while the indole moiety may favor aprotic solvents. Co-solvency trials (e.g., DMSO:EtOAc mixtures) can balance these effects .

Methodological Tables

Technique Application Key Reference
SHELXL RefinementHigh-resolution/twinned crystallographic data
Intramolecular CyclizationPyridinone core synthesis
HPLC Purity AnalysisQuantifying >99% purity thresholds
DFT CalculationsRegioselectivity prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.